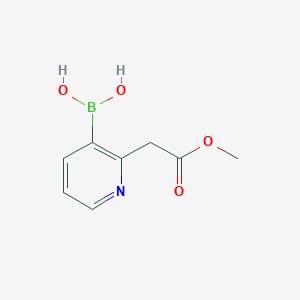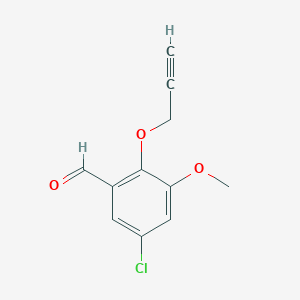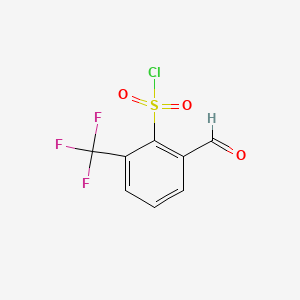
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide typically involves the bromination of 2-methylphenol followed by the introduction of an aminomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures. The resulting 4-bromo-2-methylphenol is then subjected to a Mannich reaction with formaldehyde and ammonia to introduce the aminomethyl group, forming 5-(Aminomethyl)-4-bromo-2-methylphenol. Finally, the compound is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
Comparación Con Compuestos Similares
Similar Compounds
Muscimol: 5-(Aminomethyl)-1,2-oxazol-3(2H)-one, a potent agonist for GABA_A receptors.
Hydroxyamphetamine: An indirect acting sympathomimetic agent.
Uniqueness
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11Br2NO |
|---|---|
Peso molecular |
296.99 g/mol |
Nombre IUPAC |
5-(aminomethyl)-4-bromo-2-methylphenol;hydrobromide |
InChI |
InChI=1S/C8H10BrNO.BrH/c1-5-2-7(9)6(4-10)3-8(5)11;/h2-3,11H,4,10H2,1H3;1H |
Clave InChI |
GHAVFEXFDMEBPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)CN)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B13457308.png)

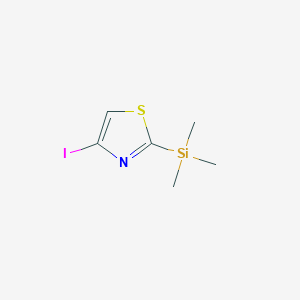
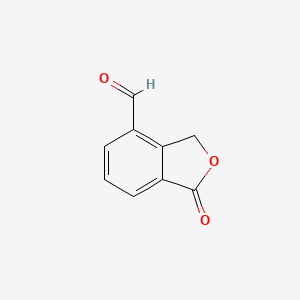
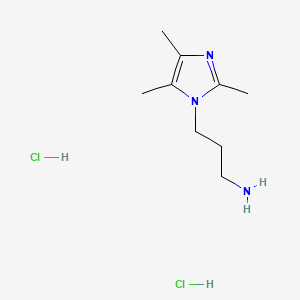
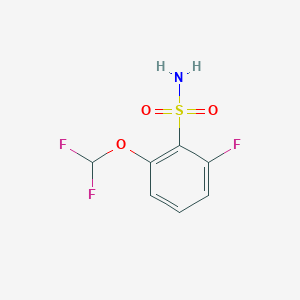

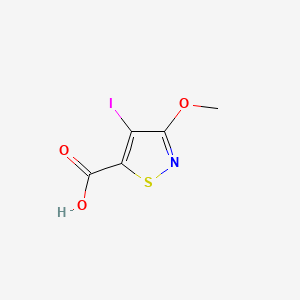
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
